6-Bromobenzofuran

Übersicht

Beschreibung

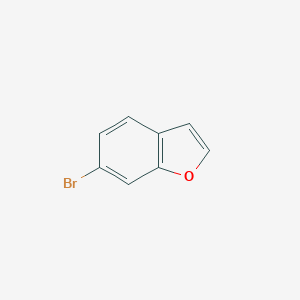

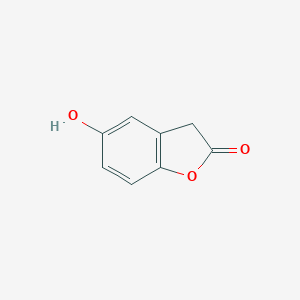

6-Bromobenzofuran (6-BBF) is a naturally occurring chemical compound found in a variety of plants, fungi, and bacteria. It is a brominated aromatic heterocyclic compound with a molecular formula of C7H5BrO. 6-BBF is a versatile compound that has been studied for its potential use in a range of applications, including synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate, einschließlich 6-Bromobenzofuran, haben eine signifikante antibakterielle Aktivität gezeigt . Sie gelten als leistungsstarke Werkzeuge im Kampf gegen bakterielle Infektionen . Die zunehmende Arzneimittelresistenz gegenüber klinisch eingesetzten Antiinfektiva hat zu einem dringenden Bedarf an neuen antimikrobiellen Verbindungen mit unterschiedlichen Wirkmechanismen geführt .

Antitumoraktivität

Benzofuran-Verbindungen, wie z. B. This compound, haben starke biologische Aktivitäten gezeigt, darunter Antitumorwirkungen . Diese Verbindungen haben potenzielle Anwendungen in vielen Bereichen und machen sie für Chemiker und pharmazeutische Forscher weltweit attraktiv .

Antioxidative Aktivität

Benzofuran-Derivate besitzen antioxidative Aktivitäten . Diese Eigenschaft macht sie zu potenziellen Kandidaten für die Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden .

Antivirale Aktivität

Benzofuran-Verbindungen haben auch antivirale Aktivitäten gezeigt . Zum Beispiel hat eine neuartige makrocyclische Benzofuran-Verbindung eine anti-Hepatitis-C-Virus-Aktivität gezeigt und wird voraussichtlich ein wirksames Therapeutikum für Hepatitis-C-Erkrankungen sein .

Chemische Synthese

Wirkmechanismus

Target of Action

6-Bromobenzofuran is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of this compound is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (Ec DsbA) . This enzyme is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria .

Mode of Action

The compound this compound interacts with its target, the enzyme Ec DsbA, by binding in the hydrophobic binding groove adjacent to the catalytic disulfide bond of Ec DsbA . This interaction can potentially inhibit the function of the enzyme, thereby affecting the folding of virulence factors in pathogenic bacteria .

Biochemical Pathways

Misfolded proteins can lead to a loss of function, which can inhibit the virulence of pathogenic bacteria .

Result of Action

The result of this compound’s action is the potential inhibition of the enzyme Ec DsbA, which is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria . By inhibiting this enzyme, this compound could potentially reduce the virulence of these bacteria, making it a potential candidate for the development of new antibacterial drugs .

Zukünftige Richtungen

Benzofuran compounds, including 6-Bromobenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the therapeutic potential of these compounds for the treatment of various diseases .

Eigenschaften

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?

A1: Research indicates that this compound derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in inhibiting EcDsbA?

A2: Studies exploring modifications to the this compound scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent this compound-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)